Linalyl 3-methylhexanoate

Description

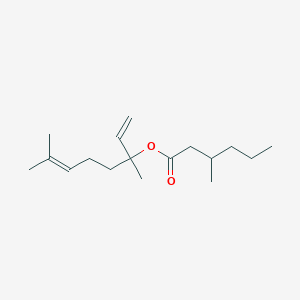

Structure

2D Structure

Properties

CAS No. |

630130-18-6 |

|---|---|

Molecular Formula |

C17H30O2 |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

3,7-dimethylocta-1,6-dien-3-yl 3-methylhexanoate |

InChI |

InChI=1S/C17H30O2/c1-7-10-15(5)13-16(18)19-17(6,8-2)12-9-11-14(3)4/h8,11,15H,2,7,9-10,12-13H2,1,3-6H3 |

InChI Key |

VCVSHHBNQWDSNK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)CC(=O)OC(C)(CCC=C(C)C)C=C |

Origin of Product |

United States |

Physicochemical Properties of Linalyl 3 Methylhexanoate

The specific physicochemical properties of linalyl 3-methylhexanoate are not as extensively documented as those of more common acyclic monoterpenoid esters. However, based on its chemical structure and data for related compounds, several key properties can be identified.

| Property | Value |

| Molecular Formula | C₁₇H₃₀O₂ |

| Molecular Weight | 266.42 g/mol |

| IUPAC Name | (3,7-dimethylocta-1,6-dien-3-yl) 3-methylhexanoate |

| CAS Number | 630130-18-6 |

Data sourced from available chemical databases.

Synthesis of Linalyl 3 Methylhexanoate

The synthesis of linalyl 3-methylhexanoate, like other linalyl esters, is typically achieved through the esterification of linalool (B1675412) with the corresponding carboxylic acid, in this case, 3-methylhexanoic acid. This reaction is generally catalyzed by an acid.

Advanced Analytical Methodologies for Linalyl 3 Methylhexanoate

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the separation of complex mixtures, and several chromatographic techniques are particularly well-suited for the analysis of volatile compounds like Linalyl 3-methylhexanoate.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound analysis, GC-MS plays a pivotal role. The gas chromatograph separates the components of a mixture based on their different affinities for the stationary phase of the analytical column. Following separation, the mass spectrometer fragments the individual compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.

GC-MS has been instrumental in identifying this compound and related compounds in the essential oils of various plants. For instance, studies on Lavandula officinalis (lavender) have utilized GC-MS to characterize its chemical composition, where linalool (B1675412) and linalyl acetate (B1210297), structurally related to this compound, are major constituents. cabidigitallibrary.orgresearchgate.net The technique is also applied to analyze the volatile profiles of foods and beverages, such as roasted peanuts and wine, to understand their flavor and aroma characteristics. researchgate.netresearchgate.netnih.gov The operational parameters of a GC-MS system, including the type of capillary column, temperature programming, and mass spectrometer settings, are optimized to achieve the best separation and detection of target analytes like this compound. nih.govd-nb.info

Table 1: Typical GC-MS Parameters for Volatile Compound Analysis

| Parameter | Typical Setting |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Column Type | Phenyl methylpolysiloxane (e.g., HP-5MS) |

| Temperature Program | Initial temp. 40-60°C, ramped to 230-280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | m/z 30-500 |

This table presents a generalized set of parameters; specific conditions may vary depending on the sample matrix and analytical objectives.

Headspace-Solid Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is often coupled with GC-MS for the analysis of volatile and semi-volatile compounds in liquid and solid samples. core.ac.ukresearchgate.net In this method, a fused-silica fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample), where volatile analytes like this compound partition between the sample matrix, the headspace, and the fiber coating. researchgate.net After an equilibrium or pre-equilibrium period, the fiber is retracted and inserted into the hot injector of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis.

HS-SPME is particularly advantageous for analyzing the aroma profiles of complex matrices such as wine, fruits, and other food products. researchgate.netcore.ac.uknih.govmdpi.com The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. scielo.br Common fiber coatings include polydimethylsiloxane (B3030410) (PDMS), polyacrylate (PA), and mixed phases like polydimethylsiloxane/divinylbenzene (PDMS/DVB). scielo.br The efficiency of the extraction is influenced by several factors, including extraction time, temperature, and sample matrix composition. mdpi.com Studies have shown that HS-SPME is a sensitive and efficient method for the analysis of terpenoids and esters, which are classes of compounds that include this compound, in various food and plant samples. researchgate.netnih.gov

GC-IMS is particularly useful for the rapid analysis of complex volatile organic compound (VOC) mixtures found in food and beverages. researchgate.netnih.gov It has been applied to differentiate between varieties of roasted peanuts and to characterize the volatile profiles of donkey meat and Chinese liquor. researchgate.netnih.govkosfaj.orgnih.gov The technique provides a three-dimensional plot of retention time (GC), drift time (IMS), and signal intensity, creating a unique fingerprint for each sample. kosfaj.org While GC-IMS offers high sensitivity and rapid analysis, the identification of unknown compounds can be challenging due to the more limited size of available IMS spectral libraries compared to those for mass spectrometry. kosfaj.org

Table 2: Comparison of Chromatographic Techniques

| Technique | Principle | Advantages | Common Applications for Volatiles |

| GC-MS | Separation by GC, identification by MS. | High selectivity and sensitivity, extensive spectral libraries. | Essential oil analysis, food and flavor profiling. cabidigitallibrary.orgnih.gov |

| HS-SPME-GC-MS | Headspace extraction followed by GC-MS. | Solvent-free, simple, good for complex matrices. | Wine aroma analysis, fruit volatiles, environmental samples. researchgate.netnih.gov |

| GC-IMS | Separation by GC and IMS. | High speed, high sensitivity, second separation dimension. | Food quality control, authenticity studies, metabolomics. researchgate.netnih.govkosfaj.org |

This compound possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers) that are non-superimposable mirror images of each other. These enantiomers can have different sensory properties. Enantioselective gas chromatography is a specialized technique used to separate and quantify these individual enantiomers. This is achieved by using a chiral stationary phase (CSP) in the GC column. tum.degcms.cz These CSPs, often based on modified cyclodextrins, interact differently with each enantiomer, leading to different retention times and thus enabling their separation. tum.decore.ac.uk

The determination of the enantiomeric distribution of chiral compounds is crucial for authenticity assessment of essential oils and food products. researchgate.net For example, the enantiomeric ratios of compounds like linalool and linalyl acetate can indicate the origin and quality of bergamot oil. researchgate.net The development of various derivatized cyclodextrin-based CSPs has significantly advanced the ability to resolve a wide range of chiral compounds, including terpenes and their esters. tum.degcms.cz The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, a principle often explained by the "three-point interaction" model. csfarmacie.cz

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods are essential for elucidating the chemical structure of molecules. For this compound, mass spectrometry is a key technique for its identification and structural characterization.

In mass spectrometry, after a molecule is ionized (typically by electron impact in GC-MS), it undergoes fragmentation. chemguide.co.ukmsu.edu The resulting charged fragments are detected, and their mass-to-charge ratios and relative abundances are plotted to create a mass spectrum. This fragmentation pattern is highly characteristic of a molecule's structure and serves as a molecular fingerprint. savemyexams.com

For an ester like this compound, fragmentation often occurs at the bonds adjacent to the carbonyl group and the ester oxygen. libretexts.org The presence of a heteroatom like oxygen can influence the fragmentation pathways. msu.edu Common fragmentation patterns for esters include the loss of the alkoxy group (-OR) and rearrangements like the McLafferty rearrangement. libretexts.org The analysis of these fragmentation patterns allows for the confident identification of the compound, often with the aid of spectral libraries such as the NIST/EPA/NIH Mass Spectral Library. nist.gov The molecular ion peak (M+), which corresponds to the mass of the intact molecule, and other key fragment ions provide crucial information for structural elucidation. savemyexams.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an analytical technique used to identify functional groups within a molecule. The method works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. Molecules absorb specific frequencies of IR radiation that correspond to the vibrational frequencies of their chemical bonds.

For this compound, IR spectroscopy would be instrumental in confirming the presence of its key functional groups: the ester and the alkene. The ester group would be identified by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch, typically appearing in the region of 1750-1735 cm⁻¹. Additionally, the C-O single bond stretch of the ester would produce a characteristic band in the 1300-1000 cm⁻¹ region.

The presence of the vinyl group (-CH=CH₂) and the internal carbon-carbon double bond within the linalyl moiety would be confirmed by a medium-intensity C=C stretching absorption around 1640-1680 cm⁻¹. The vibrations of the C-H bonds in the alkyl portions of the molecule would result in strong absorptions in the 3000-2850 cm⁻¹ range. The specific pattern of peaks serves as a molecular fingerprint, and details can be found in various analytical references. google.com

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester (C=O) | Stretch | 1750-1735 | Strong |

| Ester (C-O) | Stretch | 1300-1150 | Medium |

| Alkene (C=C) | Stretch | 1680-1640 | Medium-Weak |

| Alkane (C-H) | Stretch | 2960-2850 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical method for determining the precise structure of an organic molecule. indianastate.edu It provides detailed information about the carbon and hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

In a ¹H NMR spectrum of this compound, each unique proton environment would produce a distinct signal. The chemical shift of the signal indicates the electronic environment of the proton, the integration (area under the signal) corresponds to the number of protons generating the signal, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For instance, the protons on the carbon bearing the ester oxygen (the linalyl methine) would appear as a downfield multiplet due to the deshielding effect of the oxygen. The vinyl protons would also have characteristic shifts in the olefinic region of the spectrum.

¹³C NMR spectroscopy provides complementary information, with each unique carbon atom in the molecule producing a single peak. The chemical shift of each peak is indicative of the carbon's functionalization. The carbonyl carbon of the ester group would be highly deshielded and appear significantly downfield (typically 170-180 ppm). The carbons of the double bonds would appear in the 110-145 ppm range, while the sp³ hybridized carbons of the alkyl chains would be found in the upfield region of the spectrum. Together, ¹H and ¹³C NMR data allow for the complete and unambiguous assignment of the molecule's structure. nih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ester α-CH₂ | 2.2-2.4 | Triplet |

| Linalyl CH-O | 4.5-4.7 | Multiplet |

| Vinyl =CH₂ | 5.0-5.3 | Multiplet |

| Vinyl =CH | 5.8-6.0 | Multiplet |

| Internal C=CH | 5.0-5.2 | Triplet |

| Allylic CH₃ | 1.6-1.7 | Singlet |

| Alkyl CH₃ groups | 0.8-1.3 | Doublets/Triplets |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester C=O | 172-175 |

| Linalyl C-O | 80-85 |

| Vinyl =CH₂ | 110-115 |

| Vinyl =CH | 140-145 |

| Internal C=C | 120-135 |

Chemometric and Data Analytical Approaches

Chemometrics employs statistical and mathematical methods to extract meaningful information from complex chemical data. In the context of analyzing volatile organic compounds (VOCs), techniques like Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) and Principal Component Analysis (PCA) are used to differentiate samples and identify key compounds within their volatile profiles.

Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) for Compound Differentiation

Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) is a supervised multivariate statistical method used to find the relationship between a set of descriptor variables (X, e.g., a list of volatile compounds and their concentrations) and a response variable (Y, e.g., sample class). nih.gov It is particularly effective for discriminating between two or more groups of samples. unl.pt The technique works by separating the variation in the X-data into two parts: a "predictive" part that is correlated to the response Y, and an "orthogonal" part that is not. unl.pt This separation simplifies model interpretation and helps to identify the variables that are most responsible for the differences between classes. nih.gov

In an analysis involving this compound, OPLS-DA could be used to differentiate between, for example, different fruit cultivars or products where this ester is a key aroma component. mdpi.com The model's performance is assessed by parameters like R² (goodness of fit) and Q² (predictive ability). nih.govresearchgate.net Variables that are important for discriminating between the groups are identified using a metric called Variable Importance in the Projection (VIP). A VIP score greater than 1.0 is generally considered significant, indicating that the compound is important for the model's ability to distinguish between the sample classes. nih.gov

Table 4: Example of OPLS-DA Output for Differentiating Samples Based on Volatile Compounds

| Compound | VIP Score | p-value | Contribution to Separation |

|---|---|---|---|

| Linalool | 1.85 | < 0.01 | High |

| This compound | 1.62 | < 0.01 | High |

| Ethyl Hexanoate | 1.31 | < 0.05 | Moderate |

| 3-Methylbutanal | 1.15 | < 0.05 | Moderate |

| α-Ionone | 0.98 | > 0.05 | Low |

Principal Component Analysis (PCA) for Volatile Profile Comparison

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to explore and visualize complex datasets. mdpi.com It reduces the dimensionality of the data by transforming the original variables (e.g., all identified volatile compounds) into a smaller set of new, uncorrelated variables called principal components (PCs). researchgate.net The first principal component (PC1) accounts for the largest possible variance in the dataset, and each succeeding component (PC2, PC3, etc.) accounts for the largest possible remaining variance.

Table 5: Example of PCA Variance Contribution in a Volatile Profile Analysis

| Principal Component | Eigenvalue | Percentage of Variance (%) | Cumulative Variance (%) |

|---|---|---|---|

| PC1 | 5.8 | 42.0 | 42.0 |

| PC2 | 2.1 | 13.8 | 55.8 |

Table 6: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 3-Methylbutanal |

| α-Ionone |

| Ethyl Hexanoate |

| Hexanal |

| Linalool |

Biochemical and Mechanistic Investigations of Linalyl 3 Methylhexanoate

Enzymatic Reaction Mechanisms and Kinetics

The formation of linalyl 3-methylhexanoate is an esterification reaction catalyzed by specific enzymes that join an alcohol (linalool) to an acyl-coenzyme A (acyl-CoA) derivative of a carboxylic acid (3-methylhexanoyl-CoA). The primary enzyme families responsible for such reactions in biological systems are alcohol acyltransferases and lipases.

Characterization of Alcohol Acyltransferases (AATs) Substrate Specificity

Alcohol acyltransferases (AATs) are a key class of enzymes that catalyze the final step in the biosynthesis of volatile esters by transferring an acyl group from an acyl-CoA donor to an alcohol acceptor. nih.gov The substrate specificity of AATs is often broad, allowing them to produce a wide array of esters from various alcohol and acyl-CoA precursors available in the cell. nih.gov This promiscuity is a major factor in the chemical diversity of esters found in fruits and flowers. nih.govresearchgate.net

The synthesis of this compound would depend on an AAT capable of utilizing both linalool (B1675412), a tertiary terpene alcohol, and 3-methylhexanoyl-CoA as substrates. Research on AATs from various plants, such as melon and kiwifruit, has demonstrated their differential preferences for substrates. nih.govresearchgate.net For instance, some AATs show a strong preference for producing acetate (B1210297) esters, while others can accommodate larger acyl-CoA molecules and a variety of alcohols, including straight-chain, branched-chain, and aromatic types. researchgate.netresearchgate.net The ability of a specific AAT to synthesize this compound is determined by the structural characteristics of its active site, which must accommodate the bulky and branched structures of both linalool and the 3-methylhexanoyl group.

| Enzyme Source | Preferred Alcohol Substrates | Preferred Acyl-CoA Substrates | Resulting Ester Examples | Reference |

|---|---|---|---|---|

| Melon (Cucumis melo) | Benzyl alcohol, Cinnamyl alcohol, Hexanol | Acetyl-CoA, Hexanoyl-CoA | Benzyl acetate, Cinnamoyl acetate, Hexyl hexanoate | researchgate.net |

| Apple (Malus domestica) | 2-methylbutanol, Isoamyl alcohol | Acetyl-CoA | 2-methylbutyl acetate | nih.gov |

| Banana (Musa sapientum) | Isoamyl alcohol (3-methylbutanol) | Acetyl-CoA | Isoamyl acetate | nih.gov |

| Kiwifruit (Actinidia sp.) | Butanol, Ethanol | Butanoyl-CoA, Hexanoyl-CoA | Ethyl butanoate | nih.gov |

Lipase Activity and Biocatalytic Mechanism

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are highly versatile enzymes that primarily catalyze the hydrolysis of triglycerides. scielo.brnih.gov However, under conditions of low water activity, the reaction equilibrium shifts, allowing lipases to catalyze synthesis reactions such as esterification, alcoholysis, and transesterification. scielo.brmdpi.com This makes them effective biocatalysts for producing esters, including those derived from complex alcohols like terpenoids. mdpi.com

The catalytic mechanism of lipase-mediated ester synthesis typically follows a Ping-Pong Bi-Bi kinetic model. scielo.brmdpi.com The process involves a serine residue in the enzyme's active site, which acts as a nucleophile. It attacks the acyl donor (e.g., 3-methylhexanoic acid), forming a tetrahedral intermediate and releasing the alcohol portion of the acyl donor (if it was an ester) or a water molecule (if it was a free acid). This results in an acyl-enzyme intermediate. Subsequently, the alcohol substrate (linalool) enters the active site and attacks the acyl-enzyme complex, leading to the formation of the final ester product (this compound) and regeneration of the free enzyme. nih.gov Lipases are valued in biocatalysis for their high enantio- and regioselectivity and their ability to function under mild, environmentally friendly conditions. nih.govnih.gov

Microbial Metabolism and Catabolic Pathways

The breakdown of this compound in microbial systems involves the cleavage of its ester bond, followed by the degradation of its constituent parts: the monoterpene linalool and the branched-chain carboxylic acid 3-methylhexanoic acid.

Bacterial Degradation of Monoterpenes and Branched-Chain Carboxylic Acids

Monoterpene Degradation: The microbial degradation of linalool has been studied in various microorganisms, including bacteria of the Pseudomonas genus. nih.gov The catabolic pathways often begin with oxidative reactions. mdpi.com For linalool, this can involve epoxidation of a double bond, followed by cyclization to form linalool oxides, or oxidation of the hydroxyl group. mdpi.comresearchgate.net In some bacteria, linalool degradation can disrupt cellular processes by damaging the cell membrane, interfering with respiratory chain enzymes, and altering metabolic pathways related to energy and amino acid production. mdpi.comresearchgate.net Further degradation typically channels the resulting intermediates into central metabolic pathways like the TCA cycle. mdpi.com

Branched-Chain Carboxylic Acid Degradation: Branched-chain fatty acids like 3-methylhexanoic acid are common in bacteria and are components of their cell membranes. frontiersin.orgwikipedia.org Their catabolism is linked to the metabolism of branched-chain amino acids (BCAAs). frontiersin.org The degradation pathway often starts with the activation of the carboxylic acid to its corresponding acyl-CoA derivative (e.g., 3-methylhexanoyl-CoA). mdpi.com This is followed by a series of reactions analogous to β-oxidation, which systematically shortens the carbon chain, eventually feeding the products into central metabolism. In some bacteria, catabolic pathways for alkylated aromatic compounds also involve meta-cleavage of a catechol intermediate, generating pyruvate and an acyl-CoA whose length depends on the initial alkyl side chain. frontiersin.org

| Process | Key Intermediates/Products | Mechanism | Reference |

|---|---|---|---|

| Microbial Biotransformation | Linalool oxides (furanoid and pyranoid), Cyclic ethers | Epoxidation and cyclization | mdpi.comresearchgate.net |

| Thermal Degradation | β-myrcene, cis-ocimene, trans-ocimene | Dehydroxylation | nih.gov |

| Thermal Degradation | Limonene, Terpinolene, α-terpinene | Ene cyclization (following dehydroxylation) | nih.gov |

Identification of Gene Clusters and Enzymes Involved in Bioconversion

In plants and microorganisms, the genes responsible for the biosynthesis of specialized metabolites are often organized into biosynthetic gene clusters (BGCs). frontiersin.org This co-localization facilitates the coordinated expression and inheritance of the entire metabolic pathway. pnas.org A gene cluster for the biosynthesis of the precursors for this compound would likely contain genes for a terpene synthase (TPS) and enzymes for branched-chain fatty acid synthesis, along with modifying enzymes.

The primary drivers of terpene diversification are TPS enzymes, which create the basic carbon skeleton, and cytochrome P450 monooxygenases (CYPs), which modify and functionalize these skeletons. pnas.orgmdpi.com A linalool synthase (a type of TPS) would be the signature enzyme for producing the linalool moiety. nih.gov The cluster might also contain acyltransferases, dehydrogenases, and other tailoring enzymes that further modify the structure. frontiersin.orgumsl.edu Computational tools are increasingly used to mine plant and microbial genomes to identify such clusters, paving the way for elucidating novel biosynthetic pathways. mdpi.comresearchgate.net

| Enzyme Class | Function in Biosynthesis | Reference |

|---|---|---|

| Terpene Synthase (TPS) | Synthesizes the initial terpene carbon skeleton (e.g., linalool) from isoprenoid precursors. | mdpi.comnih.gov |

| Cytochrome P450 (CYP) | Catalyzes oxidative reactions (e.g., hydroxylation) to functionalize and diversify the terpene scaffold. | pnas.orgmdpi.com |

| Acyltransferase | Transfers an acyl group to the terpene alcohol, forming an ester. This could include the BAHD acyltransferase family. | umsl.eduresearchgate.net |

| Dehydrogenase/Reductase | Catalyzes oxidation/reduction reactions on the terpene molecule or its precursors. | frontiersin.org |

| Glycosyltransferase | Attaches sugar moieties to the terpene, altering its solubility and biological activity. | frontiersin.org |

Chemical Interactions in Biological Systems (excluding human clinical applications)

Linalool and branched-chain fatty acids, the components of this compound, are known to function as signaling molecules and mediators of ecological interactions.

Linalool is a ubiquitous floral volatile that plays a critical role in plant-insect communications. researchgate.netbohrium.com It can act as a potent attractant for pollinators, such as moths and bees. researchgate.netresearchgate.net Conversely, it can also serve as a defense compound, repelling herbivores or attracting predators of those herbivores in a tritrophic interaction. eurekalert.orgfrontiersin.org For example, tobacco plants release linalool to attract predatory bugs that consume the eggs of hawkmoths. eurekalert.org The biological function can be highly specific to the stereoisomer of linalool present; for instance, (S)-(+)-linalool is often an attractant, while (R)-(-)-linalool can act as a repellent. researchgate.netbohrium.com

Branched-chain fatty acids and their derivatives also function as signaling molecules in various microorganisms. wikipedia.org In bacteria like Xanthomonas campestris, fatty acid signals are involved in regulating functions such as biofilm formation and virulence factor production. frontiersin.orgmdpi.com These molecules can act as a form of chemical communication or quorum sensing, allowing bacterial populations to coordinate their behavior. nih.gov The presence of a branched-chain moiety, such as that from 3-methylhexanoic acid, could therefore contribute to modulating microbial interactions in a given environment.

Role in Plant Physiology and Development (e.g., fruit ripening, floral scent production)

Extensive research of available scientific literature did not yield specific information regarding the role of this compound in plant physiology, including its involvement in processes such as fruit ripening or the production of floral scents. While the biosynthesis and function of structurally related compounds, such as linalool and other esters, are well-documented in the context of plant biology, data pertaining specifically to this compound is not present in the reviewed sources.

Consequently, no detailed research findings or data tables on the role of this compound in plant physiology and development can be provided at this time. Further research is required to determine if this compound is a natural constituent of any plant species and to elucidate its potential physiological functions.

Theoretical and Computational Studies of Linalyl 3 Methylhexanoate

Molecular Modeling and Dynamics Simulations

Terpenoids, the class of compounds to which the linalyl moiety belongs, have been the subject of MD studies to understand their interactions with biological systems, such as cell membranes. For instance, simulations have been used to investigate the partitioning and orientation of terpenes within lipid bilayers. nih.gov These studies suggest that the lipophilic nature of the terpene portion of Linalyl 3-methylhexanoate would likely drive its insertion into hydrophobic environments. The ester group would likely orient itself towards the more polar interface of such environments.

MD simulations have also been employed to study the association of terpenoids with polymer drug carriers. researchgate.net Such studies on compounds like carvacrol, p-cymene, γ-terpinene, and thymol, which share structural similarities with the linalyl group, reveal tendencies for these molecules to cluster in aqueous solutions and interact with hyperbranched polymers. researchgate.net This suggests that this compound may also exhibit complex aggregation behavior in different solvent environments.

The dynamics of triterpene acetates, which are larger ester-containing terpenoids, have been studied in complex with receptors, revealing stable non-bonding interactions. semanticscholar.orgnih.gov These simulations highlight how the ester functionality can participate in key binding interactions.

Table 1: Representative Molecular Dynamics Simulation Parameters for Terpenoid Systems

| Parameter | Typical Value/Method | Purpose in Simulation |

| Force Field | OPLS-AA, CHARMM | Describes the potential energy of the system |

| Water Model | TIP3P | Represents the solvent environment |

| Temperature | 310 K (37 °C) | Simulates physiological conditions |

| Pressure | 1 atm | Simulates standard atmospheric pressure |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Duration of the molecular dynamics run |

This table represents typical parameters used in MD simulations of terpenoids and may not be specific to this compound.

Quantum Chemical Calculations for Conformational and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure (conformation) and the distribution of electrons.

Conformational Analysis: The flexibility of this compound arises from the rotation around its single bonds. Conformational analysis aims to identify the most stable arrangements of the atoms (low-energy conformers). ifes.edu.brlibretexts.org For the linalyl portion, quantum chemical calculations on linalool (B1675412) itself have identified several low-energy conformers, with the stability being influenced by intramolecular interactions, such as hydrogen bonding in the case of the alcohol. mdpi.comresearchgate.net

Electronic Properties: Quantum chemical calculations can determine various electronic properties that influence the reactivity and interactions of this compound.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. For an ester, the region around the carbonyl oxygen is expected to be electron-rich (negative potential), making it a likely site for electrophilic attack or hydrogen bond acceptance.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The ester group and the double bonds in the linalyl moiety are expected to be the primary sites of the HOMO and LUMO.

Table 3: Calculated Properties of Linalool (Parent Alcohol of the Linalyl Moiety)

| Property | Computational Method | Calculated Value | Reference |

| Rotational Constants (A) | B3LYP-D3BJ/6-311++G(d,p) | 1653.4 MHz | researchgate.net |

| Rotational Constants (B) | B3LYP-D3BJ/6-311++G(d,p) | 490.9 MHz | researchgate.net |

| Rotational Constants (C) | B3LYP-D3BJ/6-311++G(d,p) | 415.7 MHz | researchgate.net |

This data pertains to linalool, the precursor alcohol to the linalyl group in this compound, and is used here as an analogue for the terpenoid portion of the molecule.

Future Perspectives and Research Trajectories

Development of Sustainable Biorefineries for Linalyl 3-methylhexanoate Production

The future of this compound production is intrinsically linked to the development of sustainable and economically viable manufacturing processes. Biorefineries, which integrate biomass conversion processes to produce fuels, power, and value-added chemicals, offer a promising alternative to traditional chemical synthesis. Research in this area will focus on harnessing biocatalysis and metabolic engineering to create efficient, green production pipelines.

Enzymatic synthesis using lipases has already been established as a viable, alternative technology for producing other linalyl esters, such as linalyl acetate (B1210297). hilarispublisher.compasseidireto.com Studies have demonstrated the use of immobilized lipases, like Novozym® 435, to catalyze the esterification of linalool (B1675412) in solvent-free systems, which aligns with the principles of green chemistry. hilarispublisher.commdpi.com Future work will likely adapt these biocatalytic strategies for the specific synthesis of this compound from linalool and 2-methylhexanoic acid. mdpi.com Key research objectives will include optimizing reaction conditions such as temperature, substrate molar ratios, and enzyme concentration to maximize conversion yields, which have been shown to be critical factors in the synthesis of similar branched-chain esters. mdpi.comresearchgate.net

Furthermore, developing microbial cell factories, such as engineered E. coli or yeast, represents a frontier in sustainable production. By introducing and optimizing the necessary biosynthetic pathways, these microorganisms could convert renewable feedstocks like sugars into this compound. This approach circumvents the reliance on potentially limited natural sources or petroleum-based precursors, establishing a truly sustainable and scalable manufacturing platform.

| Research Focus | Approach | Key Objectives |

| Biocatalysis | Use of immobilized lipases (e.g., Novozym® 435) in solvent-free media. mdpi.com | Optimize reaction conditions (temperature, molar ratio) for high conversion; Enzyme reusability. mdpi.com |

| Metabolic Engineering | Engineering microbial hosts (E. coli, yeast) with biosynthetic pathways. nih.gov | Pathway construction and optimization; High-titer production from renewable feedstocks. |

| Process Integration | Development of integrated biorefinery concepts. | Efficient downstream processing; Co-production of other valuable compounds. |

Advanced Omics Integration for Comprehensive Pathway Elucidation

A complete understanding of the natural biosynthesis of this compound in plants is crucial for its biotechnological production. While the general pathways for terpenes and esters are known, the specific enzymes and regulatory networks controlling the synthesis of this particular compound remain to be fully elucidated. Advanced multi-omics approaches, integrating genomics, transcriptomics, proteomics, and metabolomics, will be instrumental in mapping these intricate pathways. nih.govoup.com

By combining these datasets, researchers can identify candidate genes, such as those encoding for specific alcohol O-acyltransferases (AATs), the enzymes responsible for the final esterification step. nih.gov For instance, comparative transcriptomics of plant tissues that produce high and low levels of the ester can reveal co-expressed genes involved in its formation. frontiersin.org Proteomic analysis can confirm the presence and abundance of the corresponding enzymes, while metabolomics can track the flow of precursors and intermediates through the pathway. frontiersin.org This integrated approach has been successfully used to uncover complex biosynthetic pathways for other plant-derived natural products and will be essential for identifying the precise genetic and biochemical machinery responsible for this compound synthesis. nih.govoup.com

| Omics Layer | Contribution to Pathway Elucidation | Example Application |

| Genomics | Identifies the complete set of potential biosynthetic genes (e.g., terpene synthases, acyltransferases). mdpi.com | Genome mining to find genes clustered with known terpene pathway genes. nih.gov |

| Transcriptomics | Reveals gene expression patterns, highlighting candidate genes that are active during compound production. mdpi.com | Comparing gene expression in high- vs. low-producing plant tissues to find co-regulated genes. frontiersin.org |

| Proteomics | Confirms the presence and quantity of enzymes (proteins) involved in the pathway. frontiersin.org | Identifying differentially expressed proteins in response to stimuli that induce ester production. oup.com |

| Metabolomics | Measures the abundance of precursors, intermediates, and the final product, providing a functional readout of the pathway. nih.gov | Tracking the conversion of linalool and acyl-CoA precursors into the final ester. |

Miniaturization and Automation of Analytical Platforms for High-Throughput Screening

The discovery and engineering of highly efficient enzymes for this compound production is often limited by the lack of rapid and effective screening methods. nih.govnih.gov Future research will increasingly rely on the miniaturization and automation of analytical platforms to enable high-throughput screening (HTS) of large enzyme libraries and microbial strains. ornl.gov

Developing HTS assays is a key enabling technology for metabolic engineering and directed evolution efforts. researchgate.net For ester biosynthesis, microplate-based colorimetric assays have been developed that allow for the rapid quantification of ester production from microbial cultures. nih.govornl.gov These systems can be scaled and adapted for automated liquid handling systems, dramatically increasing the number of variants that can be tested. ornl.gov Such platforms would accelerate the identification of novel alcohol acyltransferases (AATs) with high specificity and activity for linalool and 3-methylhexanoyl-CoA. nih.govornl.gov By screening vast libraries of natural and engineered enzyme variants, researchers can select superior biocatalysts for use in both in vitro and in vivo production systems. ornl.gov

Deeper Exploration of Stereochemical Determinants in Biological Recognition and Chemical Reactions

This compound is a chiral molecule, meaning it can exist in different stereoisomeric forms. The specific three-dimensional arrangement of atoms (stereochemistry) often plays a critical role in how a molecule interacts with biological systems, such as olfactory receptors that determine scent perception. nih.gov While the synthesis of linalool enantiomers and the stereoselective synthesis of related compounds like linalool oxides have been explored, the specific sensory and biological impact of the different stereoisomers of this compound is an un-investigated area. mdpi.comresearchgate.net

Future research must focus on the stereoselective synthesis of each isomer of this compound to allow for detailed sensory analysis and biological testing. This will clarify how chirality influences its fragrance profile and any other potential bioactivities. Understanding these stereochemical determinants is crucial, as it has been shown that stereochemistry can significantly affect biological activity and potency in other natural compounds. nih.gov Furthermore, developing catalysts and synthetic routes that provide precise control over the stereochemical outcome of the esterification reaction will be a significant goal for both laboratory-scale research and industrial production. google.com

Design of Novel Chemical Intermediates and Building Blocks Based on this compound Scaffold

The molecular structure of this compound provides a versatile scaffold for the creation of new chemical entities with potentially unique properties. Research into the structural modification of related compounds, such as linalool and linalyl acetate, has shown that introducing new functional groups can significantly alter their odor profiles and biological activities. nih.govfrontiersin.org

Future synthetic chemistry efforts will likely explore the derivatization of the this compound molecule. By targeting the double bonds or the ester group, a variety of new compounds can be generated through reactions such as:

Oxidation: Introducing hydroxyl, carbonyl, or carboxyl groups, similar to the metabolic pathways of linalyl acetate, can create new aroma profiles. nih.gov

Epoxidation: Creating epoxides on the double bonds can serve as reactive intermediates for further chemical transformations.

Hydrogenation: Saturating the double bonds would create a different set of fragrance and flavor compounds.

This exploration could lead to the discovery of novel fragrance ingredients with enhanced stability, different scent characteristics, or new biological functions. These new derivatives would expand the chemical space available to the flavor and fragrance industry and could serve as valuable building blocks for the synthesis of other complex molecules.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Linalyl 3-methylhexanoate in plant extracts?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are standard for structural elucidation. For quantification, internal calibration using deuterated analogs (e.g., d₃-linalool) improves accuracy. Retention indices and fragmentation patterns should align with established databases. In lavender studies, GC-MS identified linalool and linalyl acetate with precision, demonstrating the method’s applicability to structurally similar esters like this compound .

Q. What are the primary biosynthetic precursors and enzymatic pathways involved in this compound production?

- Methodological Answer : The compound is likely synthesized via esterification of linalool (a monoterpene alcohol) and 3-methylhexanoic acid, catalyzed by acyltransferases (e.g., LiAAT4 in lavender). Enzyme assays using recombinant proteins and substrate specificity tests (e.g., feeding labeled precursors) can validate pathways. For example, LiAAT4 in Lavandula angustifolia was shown to catalyze linalyl acetate formation, suggesting analogous mechanisms for related esters .

Advanced Research Questions

Q. How can QTL mapping resolve genetic regulation of this compound biosynthesis in non-model plants?

- Methodological Answer : Segregating populations (e.g., F2 hybrids or recombinant inbred lines) enable linkage analysis. Genotyping-by-sequencing and metabolite profiling of tissues (e.g., glandular trichomes) identify quantitative trait loci (QTLs). In lavender, a single QTL (L/LA-QTL) controlled linalool-to-linalyl acetate conversion, with LiAAT4 validated as the candidate gene via recombinant plant studies . Apply similar marker-assisted selection for this compound-related loci.

Q. How do environmental variables (e.g., altitude, soil composition) influence this compound accumulation in planta?

- Methodological Answer : Controlled growth experiments with factorial designs (e.g., varying altitude gradients, nutrient regimes) are critical. Metabolite extraction from field-grown plants at multiple sites, coupled with multivariate analysis (PCA, PLS-DA), isolates environmental effects. In lavender, linalool content varied significantly with temperature and rainfall, while linalyl acetate correlated with developmental stage . Replicate such studies with 3-methylhexanoate-specific assays.

Q. How to reconcile conflicting data in enzyme kinetic studies of this compound synthase isoforms?

- Methodological Answer :

- Step 1 : Purify isoforms via affinity chromatography and validate purity via SDS-PAGE.

- Step 2 : Perform Michaelis-Menten kinetics under standardized conditions (pH, temperature, cofactors).

- Step 3 : Address discrepancies by testing substrate inhibition, allosteric regulators, or post-translational modifications.

- Example : In LiAAT4 studies, allele-specific differences in catalytic efficiency explained variable acetate/linalool ratios .

Data Contradiction and Reproducibility

Q. What strategies mitigate variability in this compound quantification across laboratories?

- Methodological Answer :

- Inter-laboratory calibration : Use certified reference materials (CRMs) and harmonized protocols (e.g., ISO/IEC 17025).

- Data normalization : Report concentrations relative to internal standards (e.g., methyl heptadecanoate for GC-MS).

- Metadata transparency : Document extraction solvents, column types (e.g., DB-5 vs. Wax columns), and detector settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.